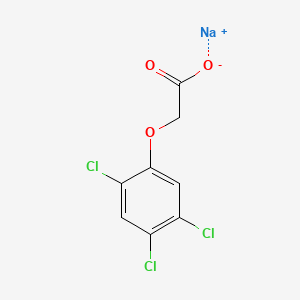

Sodium 2,4,5-trichlorophenoxyacetate

Descripción general

Descripción

Sodium 2,4,5-trichlorophenoxyacetate is a sodium salt of 2,4,5-trichlorophenoxyacetic acid, a synthetic auxin used primarily as a herbicide. It is known for its ability to defoliate broad-leafed plants and was widely used in agriculture until concerns about its toxicity led to its phase-out . The compound has a molecular formula of C8H4Cl3NaO3 and a molecular weight of 277.46 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2,4,5-trichlorophenoxyacetate typically involves the reaction of 2,4,5-trichlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

Chlorination of Phenol: 2,4,5-trichlorophenol is synthesized by chlorinating phenol.

Esterification: The 2,4,5-trichlorophenol reacts with chloroacetic acid in an alkaline medium to form 2,4,5-trichlorophenoxyacetic acid.

Neutralization: The resulting acid is then neutralized with sodium hydroxide to form this compound

Industrial Production Methods: Industrial production follows similar steps but on a larger scale, with careful control of reaction conditions to minimize the formation of unwanted by-products such as dioxins. The process involves:

Batch or Continuous Reactors: Using batch or continuous reactors to control the reaction temperature and time.

Purification: The product is purified through crystallization or other separation techniques to ensure high purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

Substitution: It can participate in nucleophilic substitution reactions due to the presence of chlorine atoms on the aromatic ring.

Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.

Nucleophiles: Sodium hydroxide or other bases for substitution reactions.

Acids/Bases: Hydrochloric acid or sodium hydroxide for hydrolysis.

Major Products:

Oxidation Products: Chlorinated phenolic compounds.

Substitution Products: Various substituted phenoxyacetic acids.

Hydrolysis Products: 2,4,5-trichlorophenol and acetic acid.

Chemistry:

Herbicide Research: Used to study the effects of synthetic auxins on plant growth and development.

Environmental Chemistry: Research on the degradation and environmental impact of chlorophenoxy herbicides.

Biology:

Plant Physiology: Investigating the role of synthetic auxins in plant hormone regulation and growth processes.

Toxicology: Studying the toxic effects of chlorophenoxy compounds on various organisms.

Medicine:

Pharmacology: Research on the potential therapeutic applications and toxicological effects of chlorophenoxy compounds.

Industry:

Agriculture: Historically used as a herbicide for controlling broad-leafed weeds.

Chemical Manufacturing: Intermediate in the synthesis of other chemical compounds.

Mecanismo De Acción

Sodium 2,4,5-trichlorophenoxyacetate acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). It binds to auxin receptors in plant cells, leading to uncontrolled cell division and growth, ultimately causing the plant to die. The compound disrupts normal cellular processes by interfering with gene expression and enzyme activity involved in cell wall synthesis and elongation .

Comparación Con Compuestos Similares

2,4-dichlorophenoxyacetic acid (2,4-D): Another widely used synthetic auxin herbicide.

2,4,6-trichlorophenoxyacetic acid: Similar structure but with an additional chlorine atom.

Comparison:

Actividad Biológica

Sodium 2,4,5-trichlorophenoxyacetate (commonly referred to as 2,4,5-T) is a chlorinated phenoxy herbicide that has been primarily used for controlling broadleaf weeds. Its biological activity has raised significant concern due to its potential toxicity and environmental impact. This article explores the compound's biological activity, including its mechanisms of action, toxicological effects, and relevant case studies.

2,4,5-T is synthesized through the reaction of sodium chloroacetate with sodium 2,4,5-trichlorophenoxide. The compound acts as a selective herbicide by mimicking the natural plant hormone auxin (indole-3-acetic acid), leading to uncontrolled plant growth and eventual death. This mechanism is primarily attributed to the disruption of normal cell division and elongation processes in plants.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₆Cl₃O₃ |

| Molecular Weight | 255.49 g/mol |

| Melting Point | 153-156 °C |

| Solubility | Sparingly soluble in water; soluble in oils |

Acute and Chronic Toxicity

The acute toxicity of 2,4,5-T varies among species. In humans and animals, exposure can lead to symptoms such as nausea, vomiting, and respiratory distress. Chronic exposure has been linked to more severe health issues:

- Carcinogenic Potential : The International Agency for Research on Cancer (IARC) classifies 2,4,5-T as a possible human carcinogen. Studies have shown increased risks of soft-tissue sarcoma and non-Hodgkin lymphoma among exposed populations .

- Endocrine Disruption : The compound is recognized as an endocrine disruptor by various health organizations. Its ability to interfere with hormonal functions raises concerns regarding reproductive and developmental health .

No Observed Effect Levels (NOEL)

Research indicates varying NOELs for different animal models:

- Rats : NOEL of 3 mg/kg body weight for medium-term exposure .

- Dogs : NOEL of 2.4 mg/kg body weight .

Case Studies

- Vietnam War Exposure : During the Vietnam War, 2,4,5-T was used in herbicides like Agent Orange. Long-term studies revealed significant health issues among veterans and local populations, including increased cancer rates and reproductive health problems .

- Agricultural Workers : A study on agricultural workers exposed to chlorophenoxy herbicides found elevated incidences of soft-tissue sarcoma compared to non-exposed individuals .

Environmental Impact

The environmental persistence of 2,4,5-T is moderate; it can degrade in soil but may leach into groundwater systems. Its ecological effects are significant due to its phytotoxicity towards non-target plants and potential bioaccumulation in aquatic organisms.

Ecotoxicological Data

| Organism Type | LC50 (mg/L) |

|---|---|

| Rainbow Trout | 0.35 |

| Carp | 0.355 |

| Bobwhite Quail | 2776 mg/kg diet |

Aplicaciones Científicas De Investigación

Introduction to Sodium 2,4,5-Trichlorophenoxyacetate

This compound, commonly known as 2,4,5-T, is a chlorophenoxy herbicide that was widely utilized in agriculture for controlling broadleaf weeds. Despite its historical significance, the compound has been phased out in many countries due to toxicity and environmental concerns. This article explores the applications of this compound in scientific research and its implications in various fields.

Historical Context and Chemical Properties

This compound was developed in the late 1940s and gained popularity for its effectiveness in agricultural applications. It is synthesized through the condensation of sodium chloroacetate with sodium 2,4,5-trichlorophenoxide. The compound is characterized by its colorless crystalline form and has a melting point of approximately 153-156 °C. It is sparingly soluble in water but forms soluble salts with alkali metals and amines .

Herbicide Development

This compound was primarily used as a herbicide for selective control of weeds in various crops including cereals and pastures. Its efficacy against woody weeds made it particularly valuable in forestry applications . However, due to the contamination with dioxins during production and its associated health risks, its use has been largely discontinued.

Toxicological Studies

Research has extensively investigated the toxicological effects of this compound. Studies have shown associations between exposure to this herbicide and various health issues including soft tissue sarcomas and non-Hodgkin's lymphoma among agricultural workers . Case-control studies conducted in regions exposed to high levels of this compound revealed increased incidences of congenital anomalies such as cleft palate and neural tube defects .

| Study Type | Population | Findings |

|---|---|---|

| Cohort Study | South Vietnam (1965-1970) | Increased congenital anomalies (1.1% vs. 0.43%) |

| Case-Control Study | New Zealand (1972-1977) | Higher rates of cleft urethra and clubfoot |

| Long-term Exposure | Agricultural Workers | Increased risk of soft-tissue sarcomas |

Environmental Impact Assessments

The environmental persistence of this compound has led to numerous studies assessing its impact on ecosystems. Its breakdown products have been shown to contaminate soil and water systems, prompting investigations into remediation techniques and alternative herbicides .

Pharmacological Research

In addition to its use as a herbicide, this compound has been studied for potential pharmacological applications. Research indicates that derivatives of this compound may exhibit antibacterial properties and could be explored for use in fungicides or bactericides .

Regulatory Status

Due to the health risks associated with this compound, regulatory bodies have banned or restricted its use in many countries since the late 1970s and early 1980s. The United States Environmental Protection Agency (EPA) officially canceled its registration in 1985 due to concerns about dioxin contamination during production .

Análisis De Reacciones Químicas

Acid-Base Reactions

The compound reacts with acids to regenerate the parent herbicide (2,4,5-T):

- Example : Reaction with hydrochloric acid yields 2,4,5-T and sodium chloride :

- Applications : This reversibility enables formulation adjustments in agricultural uses .

Electrochemical Plasma Degradation

A 2021 study using iron electrodes and plasma discharge achieved 71.17% degradation of 2,4,5-T (30 mg/L) in 120 minutes . Key intermediates included:

- 2,4,5-Trichlorophenol

- Chlorinated acetic acids

- Short-chain organic acids (e.g., oxalic acid)

| Parameter | Value | Impact on Degradation Efficiency |

|---|---|---|

| Voltage | 5 kV | ↑ Radical generation (OH- , O₃) |

| pH | 6 (optimal) | ↓ H⁺ recombination with OH- |

| Conductivity | 38.5 μS/cm (baseline) | ↓ Efficiency at >300 μS/cm |

| Temperature | 30°C | Optimal for radical activity |

Thermal Decomposition

Heating above 200°C risks forming 2,3,7,8-TCDD (dioxin) :

- Contamination : Historical formulations contained up to 40 ppm TCDD; modern processes limit this to <0.01 ppm .

Reductive Dechlorination

Under reducing conditions, the compound undergoes stepwise dechlorination:

- 2,4,5-Trichlorophenoxyacetate → 2,4-Dichlorophenoxyacetate

- → 2-Chlorophenoxyacetate

- → Phenoxyacetate

Pathway : Catalyzed by zero-valent iron (ZVI) or microbial action .

Reactivity with Metals

The sodium salt corrodes metals (e.g., iron, aluminum) in moist environments via redox reactions :

Photolytic Degradation

UV exposure cleaves the ether bond, yielding:

- 2,4,5-Trichlorophenol

- Glycolic acid derivatives

Half-life : 8–17 days on grass; 21–24 days in soil .

Esterification

Reaction with alcohols (e.g., methanol) forms herbicidal esters :

Environmental Fate

| Process | Rate/Outcome | Citation |

|---|---|---|

| Hydrolysis (pH 5–9) | Stable; esters hydrolyze in days | |

| Soil adsorption | Moderate mobility (Kₒc = 100–200) | |

| Bioaccumulation | Negligible (log Kₒw = 3.2) |

Propiedades

IUPAC Name |

sodium;2-(2,4,5-trichlorophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3O3.Na/c9-4-1-6(11)7(2-5(4)10)14-3-8(12)13;/h1-2H,3H2,(H,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXVMKVOQCMSZSZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl3NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2041333 | |

| Record name | 2,4,5-T-sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13560-99-1 | |

| Record name | 2,4,5-T-sodium [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013560991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,5-T-sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 2,4,5-trichlorophenoxyacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.576 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,5-T-SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AO453154P9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of Sodium 2,4,5-trichlorophenoxyacetate discussed in the research papers?

A1: The research primarily focuses on the use of this compound as a plant growth regulator to inhibit sprouting in stored root vegetables and onions. [, , ] Specifically, it demonstrates the effectiveness of various application methods, including pre-harvest foliage sprays and direct application to harvested crops.

Q2: How effective was Methyl naphthaleneacetate (MENA) compared to this compound in preventing sprouting?

A2: One of the studies found that MENA was highly effective in inhibiting sprout growth in stored carrots and turnips. [] A concentration of 1 gram of MENA per bushel of roots, applied four weeks after storage at 50°F, provided significant sprout inhibition. This suggests that MENA could be a viable alternative to this compound for this specific application.

Q3: Did applying this compound to onions impact their yield?

A3: Interestingly, the research indicated that low concentrations of this compound applied to onion foliage resulted in increased bulb yields. [] This suggests potential benefits beyond sprout inhibition, highlighting the complex interactions between this compound and plant physiology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.